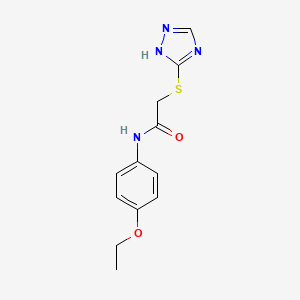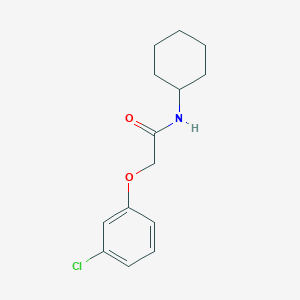
N-(4-ethoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-ethoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide typically involves reactions of triazole derivatives with various other compounds. For example, Panchal and Patel (2011) described the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of compounds like this compound is characterized by spectroscopic studies, such as 1H NMR and IR spectroscopy. This approach helps in determining the structural features of the synthesized compounds, as demonstrated in studies by authors like Nikonov et al. (2016), who used NMR and X-ray single-crystal analysis for structural investigation of related compounds (Nikonov et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of triazole derivatives like this compound often involve modifications to enhance their activity or reduce toxicity. For instance, Wang et al. (2015) described modifications of a triazole derivative to retain antiproliferative activity and reduce toxicity (Wang et al., 2015).
Physical Properties Analysis
Physical properties of such compounds are usually evaluated using techniques like thin-layer chromatography, as highlighted by Panchal and Patel (2011) in their synthesis process (Panchal & Patel, 2011).
Chemical Properties Analysis
The chemical properties of triazole derivatives can be analyzed through their reactivity and interaction with other compounds. Studies often focus on modifications to alter these properties for specific applications, as seen in the work of Wang et al. (2015), where the triazole compound's structure was modified to alter its biological activity (Wang et al., 2015).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-2-18-10-5-3-9(4-6-10)15-11(17)7-19-12-13-8-14-16-12/h3-6,8H,2,7H2,1H3,(H,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPNRHUDHGTUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5607778.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5607794.png)


![1-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-methyl-5H-chromeno[3,4-c]pyridine](/img/structure/B5607804.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B5607812.png)
![5-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5607816.png)
![ethyl 2-[(benzylsulfonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5607819.png)
![(3,4-difluorophenyl)[1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4-piperidinyl]methanone dihydrochloride](/img/structure/B5607827.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B5607834.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5607840.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5607866.png)

![9-[2-(4-morpholinyl)-2-oxoethyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5607888.png)